molecular formula C15H11NO3S B11074195 methyl (9-oxo-9H-thioxanthen-2-yl)carbamate

methyl (9-oxo-9H-thioxanthen-2-yl)carbamate

Cat. No.: B11074195
M. Wt: 285.3 g/mol
InChI Key: VDSUBJQKTWJDDF-UHFFFAOYSA-N
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Description

Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate is a chemical compound with the molecular formula C15H11NO3S. It is known for its unique structure, which includes a thioxanthene core with a carbamate group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (9-oxo-9H-thioxanthen-2-yl)carbamate typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{9-oxo-9H-thioxanthene-2-carboxylic acid} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl (9-oxo-9H-thioxanthen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (9-oxo-9H-thioxanthen-2-yl)carbamate can be compared with other thioxanthene derivatives, such as:

  • 9-oxo-9H-thioxanthene-2-carboxylic acid
  • (9-oxo-9H-thioxanthen-2-yl)oxyacetic acid

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

methyl N-(9-oxothioxanthen-2-yl)carbamate

InChI

InChI=1S/C15H11NO3S/c1-19-15(18)16-9-6-7-13-11(8-9)14(17)10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,16,18)

InChI Key

VDSUBJQKTWJDDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Origin of Product

United States

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